molecular formula C13H19N3O B3038978 3-Amino-4-(azepan-1-yl)benzamide CAS No. 943117-35-9

3-Amino-4-(azepan-1-yl)benzamide

Cat. No.: B3038978
CAS No.: 943117-35-9
M. Wt: 233.31 g/mol
InChI Key: KVWYUKYXYHXEAU-UHFFFAOYSA-N
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Description

3-Amino-4-(azepan-1-yl)benzamide is a chemical compound with a unique structure that includes an amino group, an azepane ring, and a benzamide moiety. This compound is known for its diverse scientific applications, making it a valuable asset for research and experimentation in various scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-4-(azepan-1-yl)benzamide typically involves the selective acylation of 4-methylbenzene-1,3-diamine with benzoic anhydride. This process can be carried out in a continuous flow microreactor system, which allows for precise control of reaction conditions and optimization of yield. The reaction conditions include the use of acylating reagents and specific temperature and pressure settings to achieve high selectivity and conversion rates .

Industrial Production Methods

In industrial settings, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow processes and microreactor systems can enhance efficiency and scalability, making the production process more cost-effective and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

3-Amino-4-(azepan-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The compound can be reduced to form amines or other reduced derivatives.

    Substitution: The benzamide moiety can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield nitro compounds, while reduction reactions can produce amines.

Scientific Research Applications

3-Amino-4-(azepan-1-yl)benzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-4-(azepan-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-Amino-4-(azepan-1-yl)benzamide include other benzamide derivatives and compounds with similar structural features, such as:

  • 3-Amino-4-methylbenzamide
  • 3-Amino-4-(piperidin-1-yl)benzamide
  • 3-Amino-4-(morpholin-1-yl)benzamide

Uniqueness

What sets this compound apart from these similar compounds is its unique combination of an amino group, an azepane ring, and a benzamide moiety. This unique structure imparts specific chemical and biological properties that make it particularly valuable for certain applications.

Properties

IUPAC Name

3-amino-4-(azepan-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c14-11-9-10(13(15)17)5-6-12(11)16-7-3-1-2-4-8-16/h5-6,9H,1-4,7-8,14H2,(H2,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWYUKYXYHXEAU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=C(C=C(C=C2)C(=O)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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